An In-Depth Technical Guide to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS 1259323-78-8)
An In-Depth Technical Guide to 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid (CAS 1259323-78-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a key bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug discovery. Its structure thoughtfully combines three critical pharmacophoric elements: a strained azetidine ring, a labile tert-Butoxycarbonyl (Boc) protecting group, and a versatile benzoic acid moiety. This combination makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a bioisostere for larger, more flexible ring systems.[1] Its inherent ring strain and sp³-rich character can confer improved pharmacokinetic properties such as enhanced metabolic stability, increased aqueous solubility, and conformational rigidity, which can lead to improved target binding and selectivity.[1] The Boc protecting group offers a reliable method for masking the reactivity of the azetidine nitrogen, which can be selectively removed under acidic conditions without affecting other functional groups. Finally, the benzoic acid provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.
This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic application of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile, of a synthetic building block is paramount for its effective and safe handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 1259323-78-8 | [2] |
| Molecular Formula | C₁₅H₁₉NO₅ | [2] |
| Molecular Weight | 293.32 g/mol | [2] |
| IUPAC Name | 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid | [2] |
| Physical Form | Solid | Vendor Data |
| Storage Temperature | Room Temperature | Vendor Data |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Synthesis and Mechanistic Considerations
The synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is typically achieved through a two-step sequence starting from the commercially available precursors, N-Boc-3-hydroxyazetidine and a suitable 4-hydroxybenzoate ester. The key transformation is the formation of the aryl ether bond, which is most effectively accomplished via the Mitsunobu reaction, followed by saponification of the ester to yield the final carboxylic acid.
Logical Flow of Synthesis
Caption: Synthetic pathway for the target compound.
Step 1: Mitsunobu Reaction for Aryl Ether Formation
The Mitsunobu reaction is a powerful and reliable method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[3][4] In this context, it facilitates the coupling of the secondary alcohol of N-Boc-3-hydroxyazetidine with the phenolic hydroxyl of methyl 4-hydroxybenzoate.
Reaction:
N-Boc-3-hydroxyazetidine + Methyl 4-hydroxybenzoate --(DIAD, PPh₃, THF)--> tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate
Causality in Experimental Choices:
-
Reagents: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are the classic reagents for the Mitsunobu reaction. Triphenylphosphine acts as the initial nucleophile, attacking the DIAD to form a betaine intermediate. This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group.[5]
-
Nucleophile: Methyl 4-hydroxybenzoate serves as the nucleophile. The use of the methyl ester protects the carboxylic acid functionality, which would otherwise compete as a nucleophile.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction as it is polar aprotic and effectively dissolves all the reactants.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) during the addition of DIAD to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Experimental Protocol: Synthesis of tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate
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To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and methyl 4-hydroxybenzoate (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Stir the mixture for 10 minutes, then add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate.
Step 2: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base.
Reaction:
tert-Butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate --(LiOH, THF/H₂O)--> 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
Causality in Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is a commonly used base for saponification as it is effective and the resulting lithium carboxylate salt is typically soluble in the reaction medium.
-
Solvent System: A mixture of THF and water is used to ensure the solubility of both the organic ester and the inorganic base.
-
Workup: Acidification of the reaction mixture after saponification is complete protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation by filtration.
Experimental Protocol: Synthesis of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid
-
Dissolve tert-butyl 3-(4-(methoxycarbonyl)phenoxy)azetidine-1-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid as a white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.75 | br s | 1H | -COOH |
| 7.87 | d, J=8.8 Hz | 2H | Ar-H |
| 6.94 | d, J=8.8 Hz | 2H | Ar-H |
| 5.10 | m | 1H | Azetidine-CH |
| 4.25 | t, J=8.8 Hz | 2H | Azetidine-CH₂ |
| 3.89 | dd, J=9.2, 4.4 Hz | 2H | Azetidine-CH₂ |
| 1.39 | s | 9H | -C(CH₃)₃ |
Note: The broad singlet at 12.75 ppm is characteristic of a carboxylic acid proton. The two doublets in the aromatic region are indicative of a 1,4-disubstituted benzene ring. The signals between 3.89 and 5.10 ppm correspond to the protons of the azetidine ring, and the singlet at 1.39 ppm is characteristic of the tert-butyl group of the Boc protecting group.
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:
-
~167 ppm: Carboxylic acid carbonyl carbon
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~162 ppm: Aromatic carbon attached to the ether oxygen
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~155 ppm: Boc carbonyl carbon
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~131 ppm: Aromatic CH carbons ortho to the carboxylic acid
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~115 ppm: Aromatic CH carbons ortho to the ether oxygen
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~114 ppm: Aromatic quaternary carbon attached to the carboxylic acid
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~79 ppm: Boc quaternary carbon
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~69 ppm: Azetidine CH carbon
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~55 ppm: Azetidine CH₂ carbons
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~28 ppm: Boc methyl carbons
Application in Drug Discovery: An Intermediate for IRAK4 Inhibitors
A significant application of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is its use as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 an attractive therapeutic target.
In the synthesis of novel IRAK4 inhibitors, the benzoic acid functionality of the title compound is activated and coupled with a substituted aminopyrimidine core via amide bond formation. The azetidine moiety serves as a key structural element that can occupy a specific pocket in the kinase active site, contributing to both potency and selectivity. The Boc protecting group is typically removed in a later step of the synthesis to reveal the secondary amine of the azetidine ring, which may then be further functionalized or serve as a key hydrogen bond donor/acceptor.
Workflow for Application in IRAK4 Inhibitor Synthesis
Caption: Use as an intermediate for IRAK4 inhibitors.
This strategic use of 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid highlights its value as a versatile platform for the rapid generation of libraries of potential drug candidates for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.
Conclusion
4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid is a well-designed and highly valuable building block for modern medicinal chemistry. Its synthesis is achievable through a robust and scalable two-step sequence, and its unique combination of a constrained azetidine ring, a readily cleavable Boc protecting group, and a versatile carboxylic acid handle provides chemists with a powerful tool for the design and synthesis of novel therapeutics. The demonstrated application of this intermediate in the development of IRAK4 inhibitors underscores its practical importance and potential for broader use in various drug discovery programs.
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
- Google Patents. Preparation of pyrazolopyrimidine derivatives as IRAK4 inhibitors. WO 2014/093934 A1.
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
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